N-Isovaleroylglycine

説明

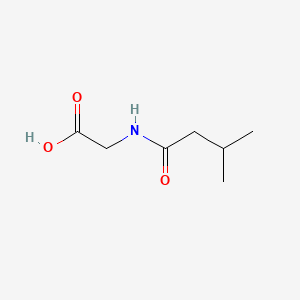

Structure

3D Structure

特性

IUPAC Name |

2-(3-methylbutanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQXMKMBBMNNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338092 | |

| Record name | N-Isovaleroylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isovalerylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16284-60-9 | |

| Record name | Isovalerylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16284-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isovaleroylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016284609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isovaleroylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16284-60-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ISOVALEROYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8D4ZN9HT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isovalerylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

87 - 90 °C | |

| Record name | Isovalerylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000678 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Role of N-Isovaleroylglycine in Leucine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isovaleroylglycine (IVG) is a critical biomarker in the diagnosis and management of Isovaleric Acidemia (IVA), an inherited metabolic disorder affecting the leucine catabolism pathway. This technical guide provides an in-depth exploration of the biochemical significance of IVG, detailing its formation as a detoxification product of accumulated isovaleryl-CoA due to the deficiency of the enzyme isovaleryl-CoA dehydrogenase. The document outlines the pathophysiology of IVA, the clinical utility of IVG as a diagnostic marker, and its role in monitoring therapeutic interventions. Furthermore, this guide presents detailed experimental protocols for the quantification of IVG and visual representations of the relevant metabolic pathways to support research and drug development efforts in this area.

Introduction: Leucine Metabolism and its Aberration in Isovaleric Acidemia

Leucine, an essential branched-chain amino acid (BCAA), plays a crucial role in protein synthesis and various metabolic processes. Its catabolism is a multi-step enzymatic pathway primarily occurring in the mitochondria. A key enzyme in this pathway is isovaleryl-CoA dehydrogenase (IVD), which catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[1][2]

Isovaleric Acidemia (IVA) is an autosomal recessive disorder caused by mutations in the IVD gene, leading to a deficiency in the IVD enzyme.[3] This deficiency disrupts the normal breakdown of leucine, resulting in the accumulation of isovaleryl-CoA and its upstream precursor, isovaleric acid, in various tissues and body fluids.[4][5] The accumulation of these compounds is toxic and leads to the clinical manifestations of IVA, which can range from mild to life-threatening and include poor feeding, vomiting, seizures, and a characteristic odor of "sweaty feet".[5][6]

The Formation and Biological Role of this compound

In the presence of excess isovaleryl-CoA, the body utilizes an alternative detoxification pathway: the conjugation of isovaleryl-CoA with glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase, forming the non-toxic and water-soluble compound this compound (IVG).[7][8] IVG is then readily excreted in the urine.[8]

The formation of IVG serves as a crucial detoxification mechanism, mitigating the toxic effects of isovaleric acid accumulation.[7] Consequently, elevated levels of IVG in urine are a hallmark biochemical feature of IVA and serve as a primary diagnostic marker for the condition.[9][10] The measurement of urinary IVG is also essential for monitoring the effectiveness of dietary management and therapeutic interventions, such as glycine supplementation, which aims to enhance the detoxification process.[9][11]

Quantitative Data on this compound Levels

The concentration of this compound is a key parameter in the diagnosis and monitoring of Isovaleric Acidemia. The following tables summarize the quantitative data of IVG levels in various biological fluids.

| Biological Fluid | Condition | Concentration Range | Reference |

| Urine | Normal/Healthy | 0 - 3.7 mmol/mol creatinine | [5] |

| Isovaleric Acidemia (Mild/Intermediate) | 15 - 195 mmol/mol creatinine | [9] | |

| Isovaleric Acidemia (Severe) | Up to 3300 mmol/mol creatinine | [9] | |

| Isovaleric Acidemia (Case Report 1) | 3200 mmol/mol creatinine | [12] | |

| Isovaleric Acidemia (Case Report 2) | 1050 mmol/mol creatinine | [12] | |

| Amniotic Fluid | Normal Pregnancy | Not detected or < 6 ng/mL | [2] |

| Unaffected Fetus (at risk for IVA) | 17 - 18 ng/mL | [2] | |

| Affected Fetus (with IVA) | 556 - 957 ng/mL | [2] |

Signaling Pathways and Experimental Workflows

Leucine Catabolism Pathway and the Role of IVD

The following diagram illustrates the normal catabolic pathway of leucine and the metabolic block that occurs in Isovaleric Acidemia.

Caption: Leucine catabolism and the formation of this compound in IVA.

Glycine Conjugation Detoxification Pathway

This diagram details the enzymatic reaction responsible for the formation of this compound.

Caption: Enzymatic conjugation of Isovaleryl-CoA with Glycine.

Experimental Workflow for IVG Quantification

The following workflow outlines the key steps in the analysis of this compound from a urine sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: Workflow for this compound analysis by GC-MS.

Experimental Protocols

Quantification of this compound in Urine by GC-MS

This protocol is a generalized procedure based on established methods for organic acid analysis.[1][4][13]

5.1.1. Materials and Reagents

-

Urine samples (stored at -20°C or lower)

-

N-Isovalerylglycine analytical standard

-

Deuterated N-Isovalerylglycine (e.g., D3-IVG) as an internal standard

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Pyridine

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

5.1.2. Sample Preparation

-

Thaw urine samples to room temperature and vortex.

-

To 1 mL of urine, add a known amount of the internal standard (e.g., D3-IVG).

-

Acidify the sample to pH < 2 with HCl.

-

Saturate the sample with NaCl.

-

Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging to separate the layers. Repeat the extraction twice.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Incubate at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) derivatives.

5.1.3. GC-MS Analysis

-

Gas Chromatograph Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For SIM, monitor characteristic ions for the TMS derivatives of IVG and the internal standard.

-

Mass Range (Full Scan): m/z 50-550.

-

5.1.4. Data Analysis and Quantification

-

Identify the peaks corresponding to the TMS derivatives of IVG and the internal standard based on their retention times and mass spectra.

-

Integrate the peak areas for the selected ions.

-

Create a calibration curve using known concentrations of the IVG analytical standard.

-

Calculate the concentration of IVG in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Synthesis of N-Isovalerylglycine Standard

This protocol is based on the method described by Tanaka and Isselbacher (1967).

5.2.1. Materials and Reagents

-

Isovaleryl chloride

-

Glycine

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

5.2.2. Procedure

-

Dissolve glycine in an aqueous NaOH solution in a flask and cool in an ice bath.

-

Slowly add isovaleryl chloride to the cooled glycine solution with constant stirring.

-

Continue stirring at room temperature for 1-2 hours after the addition is complete.

-

Acidify the reaction mixture to pH < 2 with HCl.

-

Extract the aqueous solution with diethyl ether three times.

-

Combine the ether extracts and dry over anhydrous magnesium sulfate.

-

Evaporate the ether to obtain the crude this compound.

-

Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane) to purify.

-

Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

This compound is a pivotal molecule in the context of leucine metabolism, particularly in the pathophysiology of Isovaleric Acidemia. Its formation represents a vital detoxification pathway, and its quantification is indispensable for the diagnosis and management of this inherited metabolic disorder. The detailed methodologies and pathway visualizations provided in this technical guide are intended to serve as a valuable resource for researchers and clinicians working to advance the understanding and treatment of Isovaleric Acidemia and related metabolic conditions. Further research into the regulation of glycine N-acyltransferase and the development of novel therapeutic strategies to enhance the glycine conjugation pathway hold promise for improving patient outcomes.

References

- 1. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simplified method for the chemical diagnosis of organic aciduria using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isovalerylglycine - 3301 Organix Comprehensive Profile - Urine (mmol/mol creatinine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. erndim.org [erndim.org]

- 7. The identification and the excretion pattern of isovaleryl glucuronide in the urine of patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isovaleric Acidemia: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. actascientific.com [actascientific.com]

- 12. Urine organic acid analysis for inherited metabolic disease using gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Isovaleroylglycine: Synthesis, Chemical Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isovaleroylglycine is a crucial biomarker in the diagnosis of isovaleric acidemia, an inherited metabolic disorder. This technical guide provides a comprehensive overview of its synthesis, chemical and physical properties, and its role in biological pathways. Detailed experimental protocols for its synthesis and characterization are presented, alongside curated quantitative data and visual representations of its metabolic context, to support researchers and professionals in the fields of medicine and drug development.

Introduction

This compound, an N-acyl derivative of glycine, plays a significant role in the diagnosis and management of isovaleric acidemia, an inborn error of leucine metabolism. Its accumulation in biological fluids is a direct consequence of a deficiency in the enzyme isovaleryl-CoA dehydrogenase. This document serves as a technical resource, consolidating information on the synthesis, chemical characteristics, and biological relevance of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. A comprehensive summary of its chemical and physical properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₃ | |

| Molecular Weight | 159.18 g/mol | |

| CAS Number | 16284-60-9 | |

| Melting Point | 87-90 °C | |

| Boiling Point (Predicted) | 371.8 ± 25.0 °C | |

| Density (Predicted) | 1.097 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.58 ± 0.10 | |

| Solubility | DMSO: 5 mg/mL, 32 mg/mLMethanol: 1 mg/mLWater: 6.5 g/L (Predicted) | |

| Appearance | White to Off-White Solid | |

| InChI Key | ZRQXMKMBBMNNQC-UHFFFAOYSA-N | |

| SMILES | CC(C)CC(=O)NCC(=O)O |

Synthesis of this compound

The primary laboratory synthesis of this compound involves the acylation of glycine with isovaleryl chloride. This method, a variation of the Schotten-Baumann reaction, is a reliable route to obtain the desired product.

General Reaction Scheme

Caption: Synthesis of this compound from Isovaleryl Chloride and Glycine.

Detailed Experimental Protocol

This protocol is adapted from the general principles of N-acylation of amino acids.

Materials:

-

Glycine (10 g, 0.133 mol)

-

Isovaleryl chloride (17 mL, 0.14 mol)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Dissolution of Glycine: In a flask equipped with a magnetic stirrer, dissolve 10 g of glycine in 100 mL of a 2M aqueous solution of sodium hydroxide. Cool the solution in an ice bath.

-

Acylation: While vigorously stirring the cooled glycine solution, slowly add 17 mL of isovaleryl chloride dropwise. Maintain the temperature of the reaction mixture below 10 °C. The pH of the solution should be monitored and maintained in the alkaline range by the dropwise addition of 2M NaOH as needed.

-

Reaction Completion: After the addition of isovaleryl chloride is complete, continue stirring the mixture in the ice bath for one hour, and then at room temperature for an additional two hours.

-

Acidification: Cool the reaction mixture again in an ice bath and acidify to approximately pH 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound should form.

-

Extraction: Extract the acidified aqueous mixture three times with 100 mL portions of either diethyl ether or ethyl acetate.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification by Recrystallization: Dissolve the crude this compound in a minimal amount of hot water or an ethyl acetate/hexane mixture. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to a constant weight.

Expected Yield: The yield of purified this compound is typically in the range of 70-85%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (600 MHz, Water, pH 6.98): The proton NMR spectrum shows characteristic peaks for the isovaleryl and glycine moieties.

-

δ 0.93 (d, 6H): Two methyl groups of the isobutyl moiety.

-

δ 2.00 (m, 1H): Methine proton of the isobutyl moiety.

-

δ 2.16 (d, 2H): Methylene group adjacent to the carbonyl of the isovaleryl group.

-

δ 3.75 (s, 2H): Methylene group of the glycine moiety.

-

-

¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon framework.

-

δ 22.5: Methyl carbons of the isobutyl group.

-

δ 25.9: Methine carbon of the isobutyl group.

-

δ 41.6: Methylene carbon of the glycine moiety.

-

δ 46.1: Methylene carbon of the isovaleryl group.

-

δ 174.5: Carboxylic acid carbon.

-

δ 175.8: Amide carbonyl carbon.

-

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification and quantification of this compound in biological samples. Electron ionization (EI) and electrospray ionization (ESI) are commonly used methods. The mass spectrum of the trimethylsilyl (TMS) derivative is often acquired for GC-MS analysis.

-

EI-MS (of methyl ester): Parent peak at m/e 173.

-

ESI-MS/MS: Characteristic fragmentation patterns are used for sensitive and specific detection in complex biological matrices.

Biological Significance and Signaling Pathway

This compound is a key metabolite in the pathophysiology of isovaleric acidemia. This autosomal recessive disorder is caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), which catalyzes the third step in the catabolism of the branched-chain amino acid leucine.

Leucine Catabolism Pathway and the Role of this compound

In a healthy individual, leucine is broken down through a series of enzymatic steps to produce acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production. However, in individuals with isovaleric acidemia, the deficiency of IVD leads to an accumulation of isovaleryl-CoA. The body attempts to detoxify this excess isovaleryl-CoA by conjugating it with glycine to form this compound, which is then excreted in the urine.

Caption: Leucine catabolism pathway and the formation of this compound in isovaleric acidemia.

The measurement of this compound in urine is therefore a primary diagnostic marker for isovaleric acidemia. Its quantification is also used to monitor the effectiveness of dietary management and treatment with glycine and/or L-carnitine supplementation.

Conclusion

This technical guide has provided a detailed overview of the synthesis, chemical properties, and biological importance of this compound. The provided experimental protocols and compiled data serve as a valuable resource for researchers and clinicians working on inborn errors of metabolism and related fields. Further research into the precise mechanisms of this compound's formation and its potential as a biomarker in other conditions is warranted.

N-Isovaleroylglycine: A Key Biomarker in the Diagnosis and Management of Metabolic Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isovaleroylglycine (IVG) is a critical biomarker for the diagnosis and monitoring of certain inherited metabolic disorders, most notably Isovaleric Acidemia (IVA). This acylglycine accumulates due to defects in the leucine catabolic pathway, specifically the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase. Its detection and quantification in biological fluids, primarily urine, are cornerstones of newborn screening and clinical diagnostics for IVA. This technical guide provides a comprehensive overview of the role of this compound as a biomarker, including its biochemical origins, association with metabolic diseases, and detailed methodologies for its analysis.

Introduction

This compound is an N-acylglycine, a conjugate of isovaleric acid and glycine. Under normal physiological conditions, it is present in trace amounts, if at all, in human urine. However, in the context of specific metabolic derangements, its concentration can increase dramatically, serving as a sensitive and specific indicator of underlying enzymatic defects. The primary clinical utility of IVG is in the diagnosis of Isovaleric Acidemia (IVA), an autosomal recessive disorder of leucine metabolism. The accumulation of isovaleryl-CoA, a toxic metabolite, is shunted towards the formation of less harmful conjugates, including this compound, which is then excreted in the urine.

Biochemical Pathway and Pathophysiology

The formation of this compound is a detoxification mechanism. In a healthy individual, the amino acid leucine is broken down through a series of enzymatic steps. A key enzyme in this pathway is isovaleryl-CoA dehydrogenase (IVD), which catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA within the mitochondria. In individuals with IVA, a deficiency in IVD leads to the accumulation of isovaleryl-CoA. To mitigate the toxicity of this compound, the body utilizes an alternative pathway where isovaleryl-CoA is conjugated with glycine by the enzyme glycine N-acyltransferase to form this compound, which is then readily excreted. This process, however, can lead to a secondary glycine deficiency. The buildup of isovaleryl-CoA and its derivatives can also impair the tricarboxylic acid (TCA) cycle and increase oxidative stress, contributing to the clinical manifestations of IVA.

This compound as a Biomarker for Metabolic Disorders

Isovaleric Acidemia (IVA)

The hallmark of IVA is the massively elevated excretion of this compound in the urine.[1] This makes it a primary diagnostic marker for this condition. Quantitative analysis of urinary IVG is crucial for both initial diagnosis and for monitoring the effectiveness of dietary management and therapeutic interventions, such as glycine and L-carnitine supplementation.[1]

Other Metabolic Conditions

While most prominently associated with IVA, elevated levels of this compound may also be observed in other conditions affecting mitochondrial function and branched-chain amino acid metabolism, though typically to a lesser extent. It has been noted as a secondary metabolite in some cases of multiple acyl-CoA dehydrogenase deficiency (glutaric aciduria type II).

Quantitative Data

The concentration of this compound in urine is a key diagnostic parameter. The following table summarizes typical values observed in healthy individuals and patients with Isovaleric Acidemia.

| Population | Specimen | This compound Concentration (mmol/mol creatinine) | Reference(s) |

| Healthy Individuals | Urine | 0 - 3.7 | [2] |

| Isovaleric Acidemia (Metabolically mild or intermediate) | Urine | 15 to 195 | [3] |

| Isovaleric Acidemia (Metabolically severe) | Urine | up to 3300 | [3] |

| Isovaleric Acidemia (During metabolic decompensation) | Urine | 2000 to 9000 | [1] |

| Isovaleric Acidemia (After recompensation) | Urine | 1000 to 3000 | [1] |

Experimental Protocols

The accurate quantification of this compound is essential for its clinical utility. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis

GC-MS is a robust and widely used method for the analysis of urinary organic acids, including this compound.

5.1.1. Principle

This method involves the extraction of organic acids from a urine sample, followed by chemical derivatization to increase their volatility and thermal stability for gas chromatographic separation. The separated compounds are then ionized and detected by a mass spectrometer, which provides both qualitative identification and quantitative measurement.

5.1.2. Methodology

-

Sample Preparation:

-

To a 1-2 mL aliquot of urine, add an internal standard (e.g., a stable isotope-labeled version of this compound or another non-endogenous organic acid).

-

Acidify the urine to a pH < 2 with hydrochloric acid.

-

Saturate the sample with sodium chloride to improve extraction efficiency.

-

-

Extraction:

-

Extract the organic acids from the acidified urine using a water-immiscible organic solvent such as ethyl acetate or diethyl ether. This is typically done by vortexing the mixture followed by centrifugation to separate the layers.

-

Repeat the extraction process two to three times, pooling the organic layers.

-

-

Drying:

-

Dry the pooled organic extract over anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).

-

-

Derivatization:

-

To the dried residue, add a derivatizing agent. A common choice is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine or acetonitrile.

-

Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to convert the organic acids into their more volatile trimethylsilyl (TMS) esters.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a capillary column (e.g., DB-5ms) with a temperature program that starts at a low temperature (e.g., 70°C) and ramps up to a high temperature (e.g., 300°C) to separate the different organic acids.

-

Mass Spectrometry: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification. In SIM mode, the instrument is set to detect specific mass-to-charge ratio (m/z) ions characteristic of the this compound-TMS derivative and the internal standard.

-

5.1.3. Data Analysis:

-

Identify the this compound peak based on its retention time and mass spectrum.

-

Quantify the concentration by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acylglycine Analysis

LC-MS/MS offers high sensitivity and specificity and is increasingly used for the targeted quantification of acylglycines.

5.2.1. Principle

This technique separates analytes in a liquid phase using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated compounds are then introduced into a tandem mass spectrometer. The first mass analyzer selects the precursor ion of the target analyte (this compound), which is then fragmented. The second mass analyzer detects specific product ions, providing a highly selective and sensitive method for quantification.

5.2.2. Methodology

-

Sample Preparation:

-

To a small volume of urine (e.g., 50-100 µL), add an internal standard (a stable isotope-labeled this compound is ideal).

-

Dilute the sample with a suitable solvent, which may contain a protein precipitating agent like acetonitrile or methanol.

-

Vortex the mixture and then centrifuge to pellet any precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis. In some protocols, a solid-phase extraction (SPE) step may be included for sample cleanup and concentration.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Inject the prepared sample into the LC system.

-

Use a reversed-phase column (e.g., C18) with a gradient elution of two mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from other urine components.

-

-

Tandem Mass Spectrometry:

-

Use an electrospray ionization (ESI) source, typically in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Define specific precursor-to-product ion transitions for this compound and the internal standard. For example, for this compound (molecular weight 159.18), a common transition might be m/z 160.1 -> m/z 76.1.

-

-

5.2.3. Data Analysis:

-

Integrate the peak areas for the selected MRM transitions of this compound and the internal standard.

-

Calculate the concentration of this compound using a calibration curve constructed from standards of known concentrations.

Conclusion

This compound is an indispensable biomarker for the diagnosis and management of Isovaleric Acidemia and serves as an indicator of disruptions in branched-chain amino acid metabolism. Its reliable and accurate quantification is paramount for clinical decision-making. The methodologies of GC-MS and LC-MS/MS provide the necessary sensitivity and specificity for this purpose. Further research into the broader clinical implications of elevated this compound levels in other metabolic disorders may unveil new diagnostic and therapeutic avenues. This guide provides a foundational understanding for researchers and clinicians working in the field of inborn errors of metabolism and drug development for these conditions.

References

N-Isovaleroylglycine in Isovaleric Acidemia: A Technical Guide on its Discovery, Pathophysiology, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovaleric acidemia (IVA) is an inborn error of leucine metabolism characterized by the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This enzymatic block leads to the accumulation of isovaleric acid and its derivatives, most notably N-isovalerylglycine. This technical guide provides a comprehensive overview of the discovery and history of N-isovalerylglycine, its pivotal role in the diagnosis and management of IVA, detailed experimental protocols for its quantification, and a summary of key quantitative data. The underlying biochemical pathways and the mechanism of N-isovalerylglycine formation are also elucidated.

Introduction: The Discovery of a Key Biomarker

Isovaleric acidemia was first described in 1966 as a distinct metabolic disorder. A significant breakthrough in understanding and diagnosing this condition came in 1967 with the identification of a novel urinary metabolite, N-isovalerylglycine, by Tanaka and Isselbacher.[1] Their seminal work established N-isovalerylglycine as a hallmark biomarker for IVA.[1] This discovery was crucial as it provided a specific and reliable method for diagnosing the disease, distinguishing it from other organic acidurias.[1] The presence of large amounts of N-isovalerylglycine in the urine of patients pointed towards a defect in the degradation of isovaleryl-CoA, a key intermediate in the catabolism of the amino acid leucine.[1]

Pathophysiology: The Role of N-Isovaleroylglycine in a Defective Pathway

Isovaleric acidemia is an autosomal recessive disorder caused by mutations in the IVD gene, leading to a deficiency of isovaleryl-CoA dehydrogenase.[2] This enzyme catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA in the mitochondrial leucine degradation pathway.[3][4]

A deficiency in IVD results in the accumulation of isovaleryl-CoA. The body attempts to detoxify this excess by conjugating it with glycine, a reaction catalyzed by glycine N-acyltransferase, to form the non-toxic and water-soluble compound N-isovalerylglycine, which is then excreted in the urine.[5][6][7] This detoxification pathway, while beneficial, can be overwhelmed during periods of metabolic stress, leading to the accumulation of toxic isovaleric acid and causing the clinical manifestations of IVA, which include metabolic acidosis, developmental delay, and a characteristic odor of "sweaty feet".[2][8]

The following diagram illustrates the leucine catabolism pathway and the point of enzymatic block in isovaleric acidemia, leading to the formation of N-isovalerylglycine.

Caption: Leucine catabolism pathway in isovaleric acidemia.

Quantitative Analysis of this compound

The quantification of N-isovalerylglycine in urine is a cornerstone of diagnosing and monitoring isovaleric acidemia. The following tables summarize typical concentrations observed in patients.

Table 1: Urinary this compound Concentrations in Isovaleric Acidemia

| Patient Group | This compound Concentration (mmol/mol creatinine) | Reference |

| Metabolically Severe IVA | up to 3300 | [9] |

| Metabolically Mild/Intermediate IVA | 15 - 195 | [9][10] |

Table 2: Therapeutic Response to Glycine and L-Carnitine Supplementation

| Treatment | Effect on Urinary this compound | Reference |

| Glycine Supplementation | 2-fold increase in excretion | [10][11] |

| L-Carnitine Supplementation | Decreased excretion in favor of isovalerylcarnitine | [12][13] |

| Combined Glycine and L-Carnitine | Maximizes total excretion of isovaleryl-CoA conjugates | [9] |

Experimental Protocols

Analysis of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a common method for the analysis of organic acids, including N-isovalerylglycine, in urine.[14][15][16][17]

1. Sample Preparation:

-

To a volume of urine containing 1 µmole of creatinine, add internal standards (e.g., tropic acid and 2-ketocaproic acid).[15][16]

-

Treat the sample with hydroxylamine to form oxime derivatives of ketoacids.[15][16]

-

Acidify the mixture and extract the organic acids with ethyl acetate.[15][16]

-

Evaporate the organic extract to dryness under a stream of nitrogen.[15][16]

2. Derivatization:

-

Reconstitute the dried residue in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine to form trimethylsilyl (TMS) derivatives.[15][16]

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-1, HP-1, or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection of 1 µL of the derivatized sample.

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 5-10°C/minute, and hold for 5-10 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mode: Full scan mode (e.g., m/z 50-650) for identification and selected ion monitoring (SIM) mode for quantification.

-

Identification: Compare the mass spectrum and retention time of the peak of interest to that of an authentic N-isovalerylglycine standard.

-

The following workflow diagram outlines the GC-MS analysis process.

Caption: Workflow for urinary N-isovalerylglycine analysis by GC-MS.

Synthesis of this compound

A standard laboratory synthesis of N-isovalerylglycine can be achieved by the acylation of glycine.[18]

1. Materials:

-

Glycine

-

Isovaleryl chloride

-

Sodium hydroxide (or other suitable base)

-

Dichloromethane (or other suitable organic solvent)

-

Hydrochloric acid (for acidification)

2. Procedure:

-

Dissolve glycine in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add isovaleryl chloride dropwise to the cooled glycine solution while stirring vigorously. Maintain the pH of the reaction mixture in the alkaline range by the concurrent addition of sodium hydroxide solution.

-

After the addition is complete, continue stirring at room temperature for several hours.

-

Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2.

-

Extract the N-isovalerylglycine into an organic solvent such as dichloromethane.

-

Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

The crude N-isovalerylglycine can be further purified by recrystallization.

The logical relationship of the synthesis is depicted below.

Caption: Logical flow of N-isovalerylglycine synthesis.

Conclusion

The discovery of N-isovalerylglycine has been instrumental in the diagnosis and management of isovaleric acidemia. Its quantification in urine remains the gold standard for confirming the diagnosis and for monitoring the efficacy of treatment strategies, which often involve dietary leucine restriction and supplementation with glycine and/or L-carnitine. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and clinicians working on this rare metabolic disorder. Further research into the nuances of N-isovalerylglycine metabolism and its long-term clinical implications will continue to enhance our understanding and treatment of isovaleric acidemia.

References

- 1. Simplified method for the chemical diagnosis of organic aciduria using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isovaleric Acidemia (IVA) [wadsworth.org]

- 3. pure.uva.nl [pure.uva.nl]

- 4. researchgate.net [researchgate.net]

- 5. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isovaleryl-CoA dehydrogenase deficiency (Concept Id: C0268575) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 9. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. L-carnitine therapy in isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 17. Urine organic acid analysis for inherited metabolic disease using gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

N-Isovaleroylglycine: A Comprehensive Technical Guide on its Mechanism of Action in the Human Body

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isovaleroylglycine (IVG) is an N-acylglycine that serves as a critical biomarker in the diagnosis and management of Isovaleric Acidemia (IVA), an inborn error of leucine metabolism. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in the human body. Its formation is a primary detoxification pathway, mitigating the toxic accumulation of isovaleryl-CoA resulting from a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This document details the biochemical pathways, enzymatic kinetics, and analytical methodologies pertinent to the study of IVG. Furthermore, it presents signaling pathways and experimental workflows through detailed diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is an acylglycine, a conjugate of isovaleric acid and glycine. Under normal physiological conditions, it is present in trace amounts as a minor metabolite of fatty acids. However, its concentration in urine and other body fluids is significantly elevated in individuals with Isovaleric Acidemia (IVA). IVA is an autosomal recessive genetic disorder caused by mutations in the gene encoding isovaleryl-CoA dehydrogenase (IVD), a key enzyme in the catabolism of the branched-chain amino acid leucine. The deficiency of IVD leads to the accumulation of isovaleryl-CoA and its metabolic precursor, isovaleric acid, which are toxic to the central nervous system and other organs. The formation and subsequent urinary excretion of this compound represent a crucial detoxification mechanism to alleviate the toxic burden of isovaleric acid.

Biochemical Pathway of this compound Formation

The primary mechanism of this compound formation is the conjugation of isovaleryl-CoA with glycine. This reaction occurs within the mitochondria of the liver and kidneys and is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT, EC 2.3.1.13). A paralogue of this enzyme, GLYATL1, may also contribute to this reaction.

The formation of this compound can be summarized in the following two steps:

-

Activation of Isovaleric Acid: In the presence of excess isovaleric acid, it is first activated to its coenzyme A thioester, isovaleryl-CoA, by acyl-CoA synthetases.

-

Glycine Conjugation: The accumulated isovaleryl-CoA is then conjugated with glycine by Glycine N-acyltransferase (GLYAT) to form this compound and free Coenzyme A (CoA).

This pathway is depicted in the following diagram:

Quantitative Data

The enzymatic formation of this compound is a quantifiable process. The following table summarizes the kinetic parameters of human liver Glycine N-acyltransferase for isovaleryl-CoA and glycine.

| Enzyme | Substrate | Km (mM) | Vmax (nmol/min/mg protein) | Reference |

| Human Liver Glycine N-acyltransferase | Isovaleryl-CoA | 0.3-5.6 | Not specified in abstract | |

| Human Liver Glycine N-acyltransferase | Glycine | 0.5-2.9 | Not specified in abstract |

Note: The Vmax values were not specified in the abstract of the cited reference. Access to the full-text article is required for this specific data.

In-silico studies have also provided insights into the binding affinities of the substrates to the enzymes.

| Enzyme Complex | Docking Affinity (kcal/mol) |

| GLYAT + Isovaleryl-CoA | - |

Endogenous Sources of N-Isovaleroylglycine in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isovaleroylglycine (IVG) is a glycine conjugate of isovaleric acid, an endogenous metabolite primarily derived from the catabolism of the branched-chain amino acid, leucine. Under normal physiological conditions, IVG is present at trace levels in biological fluids. However, its concentration can increase significantly in certain metabolic states, most notably in the inborn error of metabolism known as isovaleric acidemia (IVA). This technical guide provides a comprehensive overview of the endogenous sources of this compound in mammals, detailing the metabolic pathways involved, the enzymes responsible for its synthesis, and the analytical methods for its quantification. This document is intended to serve as a resource for researchers, clinicians, and professionals in drug development interested in the metabolism of branched-chain amino acids and related disorders.

Primary Endogenous Source: Leucine Catabolism and Isovaleric Acidemia

The principal endogenous pathway leading to the formation of this compound is the catabolism of the essential amino acid leucine. This metabolic process primarily occurs in the mitochondria of various tissues, particularly the liver.

The Leucine Degradation Pathway

The breakdown of leucine involves a series of enzymatic steps. A key intermediate in this pathway is isovaleryl-CoA. Under normal physiological conditions, isovaleryl-CoA is further metabolized by the enzyme isovaleryl-CoA dehydrogenase (IVD). This enzyme catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, which then enters subsequent steps of the pathway, ultimately yielding acetyl-CoA and acetoacetate.

Isovaleric Acidemia: A Defect in Leucine Catabolism

Isovaleric acidemia (IVA) is an autosomal recessive genetic disorder characterized by a deficiency in the IVD enzyme. This enzymatic block leads to the accumulation of isovaleryl-CoA in the mitochondrial matrix. The elevated levels of isovaleryl-CoA have several metabolic consequences, including the formation of this compound as a detoxification product.

The Glycine Conjugation Pathway: A Detoxification Mechanism

To mitigate the toxic effects of excess isovaleryl-CoA, mammalian systems employ a detoxification mechanism known as glycine conjugation. In this pathway, the accumulated isovaleryl-CoA is conjugated with the amino acid glycine to form the water-soluble and readily excretable compound, this compound. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT), also known as acyl-CoA:glycine N-acyltransferase. Both GLYAT and its paralogue, GLYATL1, have been shown to be capable of forming this compound.

The formation of this compound serves as a crucial diagnostic marker for isovaleric acidemia, as its concentration in the urine of affected individuals is significantly elevated.

Secondary Endogenous Source: Gut Microbiota

In addition to the host's metabolism, the gut microbiota can also contribute to the pool of isovaleric acid, the precursor of this compound. Certain species of gut bacteria can produce isovaleric acid through the fermentation of leucine derived from dietary proteins. This microbially-produced isovaleric acid can be absorbed into the systemic circulation and subsequently conjugated with glycine in the liver to form this compound. While this is a minor source under normal conditions, alterations in the gut microbiome composition could potentially influence the levels of isovaleric acid and its conjugates.

Quantitative Data on this compound

The concentration of this compound in biological fluids is a key indicator of the metabolic state, particularly in the context of isovaleric acidemia.

| Biological Matrix | Condition | Analyte | Concentration Range | Reference |

| Urine | Healthy Individuals | This compound | Typically very low or undetectable | |

| Urine | Isovaleric Acidemia (untreated) | This compound | Up to 3300 mmol/mol creatinine (metabolically severe) | |

| Urine | Isovaleric Acidemia (mild/intermediate) | This compound | 15 to 195 mmol/mol creatinine | |

| Dried Blood Spot | Isovaleric Acidemia (NBS) | C5-Acylcarnitine (includes Isovalerylcarnitine) | Up to 21.7 µmol/L (metabolically severe) | |

| Dried Blood Spot | Isovaleric Acidemia (NBS, mild/intermediate) | C5-Acylcarnitine (includes Isovalerylcarnitine) | 0.8 to 6 µmol/L | |

| Serum | Isovaleric Acidemia (Leucine Load) | Isovaleric Acid | 5.60 mg/100 ml | |

| Serum | Isovaleric Acidemia (Leucine Load + Glycine) | Isovaleric Acid | 0.93 mg/100 ml |

NBS: Newborn Screening

Experimental Protocols

Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of organic acids, including this compound, in urine.

4.1.1. Sample Preparation

-

Urine Collection: Collect a random urine sample in a sterile, preservative-free container. For long-term storage, freeze the sample at -20°C or lower.

-

Internal Standard Addition: To a defined volume of urine (e.g., 200 µL), add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte of interest).

-

Acidification: Acidify the urine sample to a pH of less than 2 by adding a strong acid, such as 6 M HCl.

-

Extraction: Perform a liquid-liquid extraction of the organic acids using an organic solvent such as ethyl acetate. Vortex the mixture thoroughly and centrifuge to separate the phases. Collect the organic (upper) layer. Repeat the extraction process to ensure complete recovery.

-

Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 35°C).

-

Derivatization: To increase the volatility of the organic acids for GC analysis, perform a two-step derivatization:

-

Methoximation: Add methoxyamine HCl in pyridine and incubate at 60°C for 30 minutes to protect keto groups.

-

Silylation: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and incubate at 70-90°C for 15 minutes to convert acidic protons to trimethylsilyl (TMS) esters.

-

4.1.2. GC-MS Analysis

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Separate the derivatized compounds on a suitable capillary column (e.g., DB-5MS). Use a temperature program to elute the compounds based on their boiling points and polarity. A typical program might start at 60-80°C and ramp up to 300°C.

-

Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron impact ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.

-

Data Analysis: Identify this compound by its characteristic retention time and mass spectrum. Quantify the analyte by comparing the peak area of a characteristic ion to that of the internal standard.

Quantification of Acylglycines in Biological Fluids by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and specificity for the analysis of acylglycines.

4.2.1. Sample Preparation

-

Sample Collection: Use urine, plasma, or dried blood spots.

-

Extraction:

-

For urine or plasma, perform a solid-phase extraction (SPE) to isolate the acylglycines.

-

For dried blood spots, punch out a small disc and extract the analytes with a suitable solvent mixture.

-

-

Internal Standard Addition: Add a mixture of stable isotope-labeled internal standards for the acylglycines of interest.

-

Derivatization (Butylation): To improve chromatographic separation and ionization efficiency, derivatize the carboxyl groups of the acylglycines by heating with butanolic HCl.

-

Reconstitution: After derivatization, evaporate the sample to dryness and reconstitute it in a solvent compatible with the UPLC mobile phase.

4.2.2. UPLC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted sample onto a UPLC system equipped with a suitable column (e.g

Methodological & Application

Application Note: Quantification of N-Isovaleroylglycine by Tandem Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isovaleroylglycine is a key biomarker for the diagnosis and monitoring of Isovaleric Acidemia, an inherited metabolic disorder affecting the leucine catabolic pathway. Accurate and sensitive quantification of this metabolite in biological matrices is crucial for clinical research and drug development. This application note provides a detailed protocol for the quantification of this compound in urine and dried blood spots (DBS) using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Biochemical Pathway

In Isovaleric Acidemia, a deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA. This excess is then conjugated with glycine to form this compound, which is subsequently excreted in the urine.

Figure 1: Simplified biochemical pathway of this compound formation in Isovaleric Acidemia.

Experimental Protocols

This section details the methodologies for sample preparation and UPLC-MS/MS analysis.

Sample Preparation

a) Urine Samples (Solid-Phase Extraction)

-

Sample Pre-treatment: Centrifuge urine samples to remove particulate matter.

-

Internal Standard Spiking: Add an appropriate internal standard (e.g., deuterated this compound) to a defined volume of urine.

-

Solid-Phase Extraction (SPE):

-

Condition an anion exchange SPE cartridge.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the acylglycines.

-

-

Derivatization (Butylation):

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 3N HCl in n-butanol.

-

Heat the sample to facilitate the formation of butyl esters.

-

Evaporate the butanolic HCl.

-

-

Final Reconstitution: Reconstitute the dried sample in the initial mobile phase for UPLC-MS/MS analysis.

b) Dried Blood Spots (DBS)

-

Punching: Punch two 3.2 mm discs from the DBS card.

-

Extraction and Derivatization:

-

Place the punches in a 96-well plate.

-

Add an extraction solution containing the internal standard and butanolic HCl.

-

Seal the plate and incubate to allow for simultaneous extraction and butylation.

-

-

Evaporation: Evaporate the supernatant to dryness.

-

Reconstitution: Reconstitute the dried residue in the initial mobile phase.

UPLC-MS/MS Analysis

The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

a) Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized for separation of acylglycines |

| Injection Volume | 5-10 µL |

| Column Temperature | 40 °C |

b) Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | Optimized for the specific instrument |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

Quantitative Data

Quantification is achieved by monitoring specific precursor-to-product ion transitions (MRM) for this compound and its internal standard.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Dwell Time (ms) |

| This compound (Butylated) | [To be determined empirically] | [To be determined empirically] | [Optimized] | 50 |

| Internal Standard (Butylated) | [To be determined empirically] | [To be determined empirically] | [Optimized] | 50 |

Note: The exact m/z values for the butylated derivative of this compound need to be determined through infusion and optimization on the specific mass spectrometer used. The precursor ion will correspond to the [M+H]+ of the butylated analyte.

Calibration and Quality Control

-

Calibration Curve: A calibration curve is generated using a series of standards with known concentrations of this compound. The curve should be linear over the expected concentration range in biological samples.

-

Quality Control (QC) Samples: QC samples at low, medium, and high concentrations are prepared and analyzed with each batch of samples to ensure the accuracy and precision of the assay.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Figure 2: General experimental workflow for the quantification of this compound.

Conclusion

The described UPLC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in biological samples. This methodology is suitable for clinical research applications, aiding in the diagnosis and therapeutic monitoring of Isovaleric Acidemia, as well as for pharmaceutical research involving the modulation of this metabolic pathway.

Application Note: Quantitative Analysis of N-Isovaleroylglycine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the quantitative analysis of N-Isovaleroylglycine (IVG), a key biomarker for isovaleric acidemia, in biological samples such as urine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology encompasses sample preparation involving extraction and derivatization, followed by GC-MS analysis. This document is intended to guide researchers in establishing a robust and reliable analytical method for IVG quantification.

Introduction

This compound is an N-acylglycine that accumulates in individuals with isovaleric acidemia, an inherited metabolic disorder affecting the leucine catabolism pathway.[1][2] This condition results from a deficiency of the enzyme isovaleryl-CoA dehydrogenase, leading to the buildup of isovaleric acid and its metabolites.[2][3] The quantitative analysis of this compound in urine is a primary diagnostic tool for this disorder.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of organic acids and other small molecules in complex biological matrices due to its high sensitivity and selectivity.[4] However, the polar and non-volatile nature of amino acid derivatives like this compound necessitates a derivatization step to make them amenable to GC analysis.[5] This protocol details a reliable method for the extraction, derivatization, and subsequent quantification of this compound by GC-MS.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is crucial for accurate and reproducible results. The following procedure is a widely accepted method for the extraction and derivatization of organic acids from urine.[6][7][8]

1. Sample Collection and Storage:

-

Collect random urine samples in sterile, preservative-free containers.

-

Samples should be stored frozen at -20°C or lower prior to analysis to minimize degradation.[9]

2. Extraction of Organic Acids:

-

To 1 mL of urine, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Acidify the sample to a pH < 2 by adding 6 M HCl.

-

Extract the organic acids using 5 mL of ethyl acetate.

-

Vortex the mixture vigorously for 1 minute and then centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction process with another 5 mL of ethyl acetate and combine the organic layers.

-

Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-50°C.

3. Derivatization: Derivatization is essential to increase the volatility of this compound for GC analysis.[5] A two-step process of methoximation followed by silylation is commonly employed.[10]

-

Methoximation:

-

To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

-

Incubate the mixture at 60°C for 30 minutes. This step converts carbonyl groups to their methoxime derivatives, preventing tautomerization.[10]

-

-

Silylation:

-

After cooling, add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8][11]

-

Incubate the mixture at 70°C for 60 minutes. This step replaces active hydrogens on carboxyl and amino groups with trimethylsilyl (TMS) groups.[5][11]

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

-

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized organic acids.[7][12] Instrument conditions may need to be optimized for specific equipment.

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Scan Range | m/z 50-550 |

| Data Acquisition Mode | Full Scan for identification and Selected Ion Monitoring (SIM) for quantification |

Data Presentation

Quantitative analysis is typically performed using Selected Ion Monitoring (SIM) mode, which offers higher sensitivity and specificity.[9] The characteristic ions for the TMS-derivatized this compound should be determined from its full scan mass spectrum.

Table 2: Quantitative Data for TMS-Derivatized this compound

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| This compound-TMS | ~12.5 | 117 | 144 | 218 |

Note: Retention times are approximate and can vary depending on the specific GC column and conditions. The m/z values are based on the fragmentation pattern of the derivatized molecule.

The mass spectrum of the methyl ester of this compound shows a parent peak at m/e 173.[1] The NIST Mass Spectrometry Data Center lists a top peak at m/z 57 and a second highest at m/z 117 for this compound.[13]

Visualizations

Signaling Pathway

The following diagram illustrates the simplified metabolic pathway leading to the formation of this compound.

Caption: Leucine metabolism and this compound formation.

Experimental Workflow

The diagram below outlines the major steps in the analytical protocol.

Caption: Workflow for this compound analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. hmdb.ca [hmdb.ca]

- 3. caymanchem.com [caymanchem.com]

- 4. analysisdoo.com [analysisdoo.com]

- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 6. aurametrix.weebly.com [aurametrix.weebly.com]

- 7. scispace.com [scispace.com]

- 8. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. metbio.net [metbio.net]

- 10. youtube.com [youtube.com]

- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 12. Quantification of organic acids using gas chromatography-mass spectrometry (GC-MS) [bio-protocol.org]

- 13. This compound | C7H13NO3 | CID 546304 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Stable-Isotope Dilution Measurement of N-Isovaleroylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isovaleroylglycine (IVG) is a critical biomarker for the diagnosis and monitoring of Isovaleric Acidemia, an inherited metabolic disorder affecting leucine catabolism. Quantitative analysis of IVG in biological matrices such as urine, amniotic fluid, and blood is essential for clinical diagnosis and for research into the efficacy of therapeutic interventions. Stable-isotope dilution mass spectrometry (SID-MS) is the gold standard for accurate and precise quantification of small molecules like IVG in complex biological samples. This document provides detailed application notes and protocols for the measurement of this compound using SID-MS by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Biochemical Pathway

In Isovaleric Acidemia, the deficiency of isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA. This is then conjugated with glycine to form N-isovalerylglycine, which is excreted in the urine.[1]

References

Application Notes and Protocols for N-Isovaleroylglycine Analysis in Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isovaleroylglycine (IVG) is a glycine conjugate of isovaleric acid. Its presence and concentration in urine are significant biomarkers for the diagnosis and monitoring of Isovaleric Acidemia, an inherited metabolic disorder affecting the leucine catabolism pathway. Accurate and reliable quantification of urinary this compound is crucial for clinical diagnosis, dietary management of patients, and for research into inborn errors of metabolism.

These application notes provide detailed protocols for the sample preparation and analysis of this compound in human urine using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Data Presentation

The following table summarizes the analytical performance characteristics for the determination of this compound in urine, compiled from relevant studies.

| Parameter | GC-MS Method | UPLC-MS/MS Method |

| Recovery | 91.3% | >90% (typical for acylglycines) |

| Limit of Detection (LOD) | Not explicitly reported for IVG, but generally in the low ng/mL range for similar compounds. | 0.001–0.005 µg/L (for other psychoactive substances in urine) |

| Limit of Quantification (LOQ) | Not explicitly reported for IVG, but GC-MS methods for other urinary metabolites have shown LOQs in the µmol/L range. | 0.005–0.01 µg/L (for other psychoactive substances in urine) |

| **Linearity (R²) ** | >0.99 | >0.99 |

| Intra-day Precision (%RSD) | <20% | <15% |

| Inter-day Precision (%RSD) | <20% | <15% |

| Accuracy/Bias (%) | < ± 20% | 89.5% to 108.9% (recovery) |

Metabolic Pathway of this compound Formation

In a healthy individual, the amino acid leucine is broken down through a series of enzymatic reactions. A key step is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, catalyzed by the enzyme isovaleryl-CoA dehydrogenase. In individuals with Isovaleric Acidemia, this enzyme is deficient. This deficiency leads to an accumulation of isovaleryl-CoA, which is then alternatively metabolized through conjugation with glycine to form this compound, which is subsequently excreted in the urine.

Caption: Leucine catabolism and the formation of this compound in Isovaleric Acidemia.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Urine

This protocol involves liquid-liquid extraction of this compound from urine, followed by derivatization to make the analyte volatile for GC-MS analysis.

Materials:

-

Urine sample

-

Internal Standard (IS): Deuterated this compound (e.g., this compound-d9)

-

Hydrochloric acid (HCl), 6 M

-

Sodium chloride (NaCl)

-

Ethyl acetate

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Centrifuge tubes (15 mL)

-

Glass test tubes

-

Nitrogen evaporator

-

Heating block

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the urine sample at 2000 x g for 10 minutes to remove any particulate matter.

-

Transfer 1.0 mL of the supernatant to a 15 mL centrifuge tube.

-

-

Internal Standard Spiking:

-

Add a known amount of the deuterated this compound internal standard solution to each urine sample.

-

-

Extraction:

-

Acidify the urine sample to approximately pH 1 by adding 6 M HCl.

-

Add approximately 0.5 g of NaCl to the tube and vortex to dissolve.

-

Add 5 mL of diethyl ether to the tube, cap tightly, and vortex for 2 minutes.

-

Centrifuge at 3000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (diethyl ether) to a clean glass test tube.

-

Repeat the extraction with another 5 mL of diethyl ether and combine the organic layers.

-

Perform a third extraction with 5 mL of ethyl acetate and combine it with the previous ether extracts.

-

Dry the combined organic extract by passing it through a small column of

-

Application Notes & Protocols: N-Isovaleroylglycine for Newborn Screening of Isovaleric Acidemia

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isovaleric Acidemia (IVA) is an autosomal recessive inborn error of metabolism resulting from the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This enzyme catalyzes a critical step in the catabolism of the branched-chain amino acid, leucine. Its deficiency leads to the accumulation of isovaleryl-CoA and its derivatives, such as isovaleric acid, which is toxic and can cause severe metabolic acidosis, neurological damage, and a characteristic "sweaty feet" odor.

Newborn screening (NBS) programs are critical for early detection and intervention, which significantly improves patient prognosis and supports normal psychomotor development. While the primary marker for IVA in NBS is elevated isovalerylcarnitine (C5-carnitine) in dried blood spots (DBS), N-Isovaleroylglycine (IVG) serves as a key confirmatory biomarker, primarily detected in urine. IVG is formed through the detoxification pathway where accumulating isovaleryl-CoA is conjugated with glycine. These application notes provide a detailed overview of the biochemical basis, analytical protocols, and quantitative data related to the use of this compound in the diagnosis and monitoring of Isovaleric Acidemia.

Biochemical Pathway and Biomarker Formation